Fmoc-D-Arg(Z)2-OH
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Overview
Description
Fmoc-D-Arg(Z)2-OH: is a derivative of the amino acid arginine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the guanidine group is protected by two benzyloxycarbonyl (Z) groups. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Z)2-OH typically involves the protection of the amino group of D-arginine with the Fmoc group and the protection of the guanidine group with Z groups. The process generally includes the following steps:
Z Protection: The guanidine group is then protected by reacting the intermediate with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. Solvents like N,N-dimethylformamide (DMF) and coupling reagents such as OxymaPure and DIC are commonly used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Arg(Z)2-OH undergoes deprotection reactions to remove the Fmoc and Z groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF is commonly used.
Z Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) or acidic conditions.
Major Products:
Deprotected Arginine: Removal of the Fmoc and Z groups yields free D-arginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains containing D-arginine.
Scientific Research Applications
Chemistry: Fmoc-D-Arg(Z)2-OH is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. Its stability and ease of deprotection make it a valuable reagent in the synthesis of complex peptides .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides containing D-arginine residues are investigated for their potential therapeutic applications, including antimicrobial peptides and enzyme inhibitors .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the development of diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-D-Arg(Z)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Z groups protect the guanidine group, ensuring the integrity of the arginine residue until the desired deprotection step .
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (Pbf) for the guanidine group.
Fmoc-Arg(Boc)2-OH: Uses Boc groups for guanidine protection.
Uniqueness: Fmoc-D-Arg(Z)2-OH is unique due to its specific combination of protecting groups, which provide stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides that require orthogonal protection strategies .
Properties
CAS No. |
910056-53-0 |
---|---|
Molecular Formula |
C37H36N4O8 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m1/s1 |
InChI Key |
SLWMVWWEOHTNTR-JGCGQSQUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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